molecular formula C20H23F3N4O2S B2515116 N-cyclopropyl-N-(1-phenylmethanesulfonylpiperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine CAS No. 2380087-32-9

N-cyclopropyl-N-(1-phenylmethanesulfonylpiperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B2515116
CAS No.: 2380087-32-9
M. Wt: 440.49
InChI Key: JBLNWWYTSKEHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-N-(1-phenylmethanesulfonylpiperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(1-phenylmethanesulfonylpiperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl, phenylmethanesulfonyl, and piperidinyl groups through various substitution reactions. Common reagents used in these steps include cyclopropylamine, phenylmethanesulfonyl chloride, and piperidine derivatives. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(1-phenylmethanesulfonylpiperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary but often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity through various pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyrimidine derivatives with different substituents. Examples include:

  • N-cyclopropyl-N-(1-phenylmethanesulfonylpiperidin-4-yl)-6-methylpyrimidin-4-amine
  • N-cyclopropyl-N-(1-phenylmethanesulfonylpiperidin-4-yl)-6-chloropyrimidin-4-amine

Uniqueness

The uniqueness of N-cyclopropyl-N-(1-phenylmethanesulfonylpiperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(1-benzylsulfonylpiperidin-4-yl)-N-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O2S/c21-20(22,23)18-12-19(25-14-24-18)27(16-6-7-16)17-8-10-26(11-9-17)30(28,29)13-15-4-2-1-3-5-15/h1-5,12,14,16-17H,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLNWWYTSKEHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.